Cas no 2092238-69-0 (7-hydroxy-5H,6H,7H-pyrrolo1,2-aimidazole-7-carboxylic acid)

7-hydroxy-5H,6H,7H-pyrrolo1,2-aimidazole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid, 6,7-dihydro-7-hydroxy-
- 7-hydroxy-5H,6H,7H-pyrrolo1,2-aimidazole-7-carboxylic acid
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- Inchi: 1S/C7H8N2O3/c10-6(11)7(12)1-3-9-4-2-8-5(7)9/h2,4,12H,1,3H2,(H,10,11)
- InChI Key: ODXDXTKFPHSNGP-UHFFFAOYSA-N
- SMILES: C12C(O)(C(O)=O)CCN1C=CN=2
7-hydroxy-5H,6H,7H-pyrrolo1,2-aimidazole-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316136-2.5g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 2.5g |
$2894.0 | 2023-09-05 | ||
Enamine | EN300-316136-10.0g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 10.0g |
$4610.0 | 2023-02-24 | ||
Enamine | EN300-316136-10g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 10g |
$4610.0 | 2023-09-05 | ||
Enamine | EN300-316136-1.0g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 1.0g |
$1397.0 | 2023-02-24 | ||
Enamine | EN300-316136-5.0g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 5.0g |
$3666.0 | 2023-02-24 | ||
Enamine | EN300-316136-5g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 5g |
$3666.0 | 2023-09-05 | ||
Enamine | EN300-316136-1g |
7-hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid |
2092238-69-0 | 1g |
$1397.0 | 2023-09-05 |
7-hydroxy-5H,6H,7H-pyrrolo1,2-aimidazole-7-carboxylic acid Related Literature
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 7-hydroxy-5H,6H,7H-pyrrolo1,2-aimidazole-7-carboxylic acid
7-Hydroxy-5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic Acid: A Comprehensive Overview
7-Hydroxy-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid (CAS No. 2092238-69-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrroloimidazoles, which are heterocyclic structures known for their unique chemical properties and potential biological activities. The CAS number 2092238-69-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing in research and development.
The molecular structure of 7-hydroxy-pyrroloimidazole carboxylic acid is characterized by a fused pyrrole and imidazole ring system. The hydroxyl group at position 7 introduces hydrophilic properties, while the carboxylic acid moiety at the same position adds acidity and potential for hydrogen bonding. These structural features make the compound a promising candidate for various applications in drug design and material science.
Recent studies have explored the antioxidant properties of this compound, revealing its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the development of therapeutics targeting age-related diseases and neurodegenerative conditions. Researchers have also investigated its anti-inflammatory effects, which could be harnessed in the treatment of chronic inflammatory disorders such as arthritis and cardiovascular diseases.
In addition to its biological activities, pyrroloimidazole carboxylic acid derivatives have shown potential in the field of materials science. Their ability to form stable metal complexes has led to their exploration as ligands in catalysis and sensor applications. For instance, recent research has demonstrated their utility in designing highly sensitive sensors for detecting heavy metal ions in environmental samples.
The synthesis of 7-hydroxy-pyrroloimidazole carboxylic acid involves a multi-step process that typically includes cyclization reactions and functional group transformations. Advanced techniques such as microwave-assisted synthesis and green chemistry methods have been employed to optimize the synthesis pathway, ensuring higher yields and reduced environmental impact.
From a pharmacokinetic perspective, this compound exhibits favorable absorption profiles in preclinical models. Its bioavailability and metabolic stability have been evaluated in vitro using liver microsomes and CYP450 enzymes. These studies suggest that it has the potential to be developed into an orally active drug with minimal toxicity.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into its binding interactions with target proteins. These findings have guided further optimization efforts aimed at enhancing its potency and selectivity for specific therapeutic targets.
In conclusion, 7-hydroxy-pyrrolo[1,2-a]imidazole-7-carboxylic acid (CAS No. 2092238-69-0) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its promising biological activities and material properties, positions it as a valuable asset in both academic research and industrial development.
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